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Clinical Data Summary for Nemtabrutinib
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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nemtabrutinib

CAS No.: 2095393-15-8

Cat. No.: S519378

The quantitative data below summarizes key efficacy and safety outcomes from recent clinical studies,

providing a basis for the treatment-until-progression paradigm.

Table 1: Efficacy Data from the BELLWAVE-003 Study in Relapsed/Refractory Follicular Lymphoma
[1]1[2]

Efficacy Parameter Result (As of Jan 2025, n=41 evaluable)
Overall Response Rate (ORR) 39%

Complete Response (CR) 5% (2 patients)

Partial Response (PR) 34% (14 patients)

Median Duration of Response (MDOR) 5.8 months

Median Time to Response (NTTR) 2.8 months

Median Progression-Free Survival (mPFS) Not Reached

12-Month Overall Survival (OS) Rate 87%

Prior Therapies (Median) 4 (range: 1-11)
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Table 2: Safety Profile of Nemtabrutinib (65 mg once daily) [1] [2]

Category

Findings

Most Common Any-
Grade AEs

Most Common Grade 3-5
AEs

AEs Leading to Dose
Reduction

AEs Leading to
Discontinuation

Notable Cardiac AEs

Decreased neutrophil count (25%), decreased platelet count (20%)

Decreased neutrophil count (10%), neutropenia (6%), decreased platelet

count (6%), thrombocytopenia (6%)

3 patients (6%)

5 patients (10%)

No atrial fibrillation or other arrhythmia reported

Mechanism of Action and Signaling Pathways

Nemtabrutinib is a reversible, non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK) that targets

both wild-type and C481-mutant forms of BTK, overcoming a common resistance mechanism to earlier

covalent BTK inhibitors [3].

The diagram below illustrates the mechanism of action of Nemtabrutinib within the B Cell Receptor (BCR)

signaling pathway and its potential synergistic partner, Venetoclax, in the apoptosis pathway.
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Recommended Treatment Protocol

Based on current clinical evidence, the following protocol is proposed for nemtabrutinib monotherapy.
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¢ Indication: Adults with relapsed or refractory Follicular Lymphoma (FL) who have received at least

two prior lines of systemic therapy [1] [2].

e Dosing: 65 mg orally, once daily, with or without food, until disease progression or unacceptable
toxicity [1] [2].

e Dose Modifications:

[e]

[e]

Dose Reduction: The dose can be reduced to 45 mg once daily for management of adverse
events [2].

Dose Interruption: For Grade 3 or higher hematologic toxicities, interrupt dosing until toxicity
resolves to Grade 1 or baseline, then consider resuming at the same or reduced dose [1].

Detailed Experimental Protocols for Profiling

The following methodologies were used in the preclinical profiling of nemtabrutinib and are critical for

understanding its broader mechanism and potential applications [4].

Cancer Cell Line Viability Assay

This protocol measures the direct anti-proliferative effects of nemtabrutinib across a panel of cancer cell

lines.

¢ Objective: To determine the half-maximal inhibitory concentration (ICso) of nemtabrutinib in various
cancer cell lines and identify sensitivity biomarkers.
e Materials:

o

(e]

[¢]

[e]

A panel of human cancer cell lines (e.g., 160 lines).
Nemtabrutinib dissolved in DMSO.

ATPlite 1Step or similar luminescence-based cell viability assay kit.
384-well plates and a luminescence plate reader.

e Procedure:

[e]

(o]

Seed Cells: Plate cells in 384-well plates at densities optimized for 72-hour exponential growth.
Dosing: After 24 hours, add nemtabrutinib in a 9-point serial dilution (e.g., from 31.6 uM to
3.16 nM). Include vehicle (DMSO) controls.

Incubate: Incubate cells with the compound for 72 hours.

Viability Measurement: Lyse cells and add ATPlite reagent. Measure luminescence, which is
proportional to the amount of ATP present (an indicator of viable cells).

Data Analysis: Normalize luminescence in treated wells to vehicle control wells. Plot % viability
vs. compound concentration and fit a 4-parameter logistic curve to calculate the ICso value [4].
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Biochemical Kinase Profiling Assay

This protocol assesses the direct binding and inhibition of specific kinases by nemtabrutinib.

¢ Objective: To identify and confirm the direct kinase targets of nemtabrutinib and determine inhibition
constants.

e Materials:

Purified kinase proteins.

Nemtabrutinib and comparator compounds.

[¢]

[e]

o

Substrates and co-factors (e.g., ATP).
Assay kits (e.g., Mobility Shift Assay (MSA) or ELISA kits).
e Procedure:
o Kinase Reaction: Incubate the kinase with a range of hemtabrutinib concentrations in the
presence of ATP (at its Km concentration) and a specific substrate.
o Reaction Measurement: Use a mobility shift assay (MSA) to separate and quantify

(e]

phosphorylated vs. non-phosphorylated substrate. Alternatively, use an ELISA to detect
phosphorylation.

o Data Analysis: Calculate the percentage of kinase inhibition at each concentration. Generate
dose-response curves to determine the ICso value for each kinase [4].

¢ Follow-up Studies:

o Surface Plasmon Resonance (SPR): Can be used to measure the binding affinity (K_D) and
kinetics of nemtabrutinib binding to immobilized targets like MEK1, confirming direct
interaction [4].

Future Directions and Conclusions

The development of nemtabrutinib represents an advance in targeting BTK, especially in resistant disease.

Key considerations for its application include:

e Combination Therapy: Preclinical data shows promising synergy between nemtabrutinib and the
BCL-2 inhibitor venetoclax. In a CLL mouse model, the combination led to significantly prolonged
survival compared to ibrutinib plus venetoclax, justifying further clinical investigation [5].

e Expanding Applications: Profiling data suggests that nemtabrutinib sensitivity is higher in BRAF-
mutant cancers and correlates with markers of MAPK pathway activation. It can biochemically inhibit
several growth factor receptor tyrosine kinases and downregulate MAPK signaling, indicating a
potential application in MAPK-driven solid tumors [4].
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In conclusion, nemtabrutinib is a promising reversible BTK inhibitor with demonstrated clinical activity in
heavily pretreated follicular lymphoma. The recommended protocol of 65 mg daily until disease progression

is supported by emerging trial data, showing durable responses and a manageable safety profile.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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